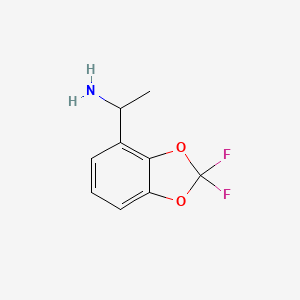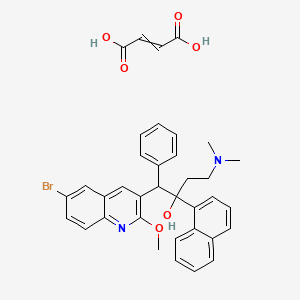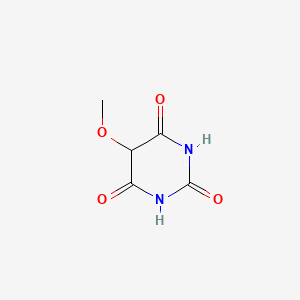![molecular formula C60H52F24FeN2P2 B12509792 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is a complex organometallic compound It is characterized by the presence of iron coordinated to a phosphanylcyclopentyl ligand, which is further substituted with trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron typically involves the following steps:
Formation of the Phosphanylcyclopentyl Ligand: The phosphanylcyclopentyl ligand is synthesized by reacting cyclopentyl bromide with a phosphine reagent in the presence of a base.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coordination to Iron: The prepared ligand is then coordinated to an iron precursor, such as iron(II) chloride, under inert conditions to form the final complex.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen, leading to the formation of iron(III) species.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting iron(III) back to iron(II).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures.
Applications De Recherche Scientifique
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of advanced materials, such as conductive polymers and metal-organic frameworks.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the context of metal-based drugs.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Mécanisme D'action
The mechanism by which 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron exerts its effects involves coordination chemistry and electron transfer processes. The iron center can undergo redox reactions, facilitating various catalytic cycles. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the ligand.
Comparaison Avec Des Composés Similaires
Similar compounds include other iron-phosphine complexes and trifluoromethyl-substituted organometallics. Compared to these, 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is unique due to its specific ligand structure and the presence of multiple trifluoromethyl groups, which confer distinct electronic and steric properties.
Similar Compounds
- Iron(II) tris(trifluoromethyl)phosphine
- Iron(III) bis(diphenylphosphino)ferrocene
- Tris(trifluoromethyl)phosphine palladium(II) complex
These compounds share some structural features but differ in their specific ligands and metal centers, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C60H52F24FeN2P2 |
|---|---|
Poids moléculaire |
1374.8 g/mol |
Nom IUPAC |
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron |
InChI |
InChI=1S/2C30H26F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-5,7-8,11-16,24-26H,6,9-10H2,1-2H3; |
Clé InChI |
JCUMXMJDOFVZQH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4.CN(C)C(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


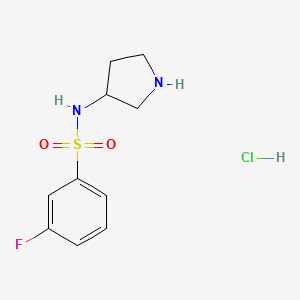
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)
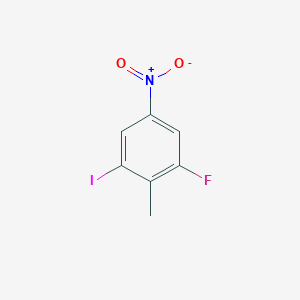

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
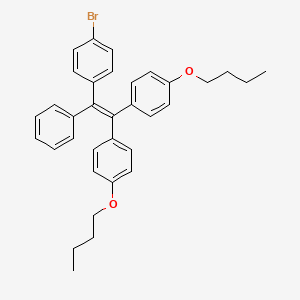
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
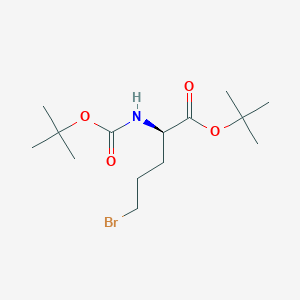
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
